N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring and a dimethoxybenzoyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 2-methyl-4-aminophenol to form the intermediate amide. The final step involves the cyclization of this intermediate with 2-bromobenzofuran under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-3,4-dimethoxybenzamide
- N-(((3,4-dimethoxybenzoyl)amino)(3-nitrophenyl)methyl)-3,4-dimethoxybenzamide
Uniqueness
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a dimethoxybenzoyl group.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5/c1-15-12-18(26-24(28)17-8-11-21(30-2)22(14-17)31-3)9-10-19(15)27-25(29)23-13-16-6-4-5-7-20(16)32-23/h4-14H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
XDDMLOFEAHGDEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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